Dehydroherbarin (CAS 36379-74-5): Comprehensive Physicochemical Profiling, Biosynthetic Pathways, and Therapeutic Potential
Dehydroherbarin (CAS 36379-74-5): Comprehensive Physicochemical Profiling, Biosynthetic Pathways, and Therapeutic Potential
As a Senior Application Scientist, I approach the characterization and application of novel secondary metabolites not just as a catalog of properties, but as a dynamic system of chemical behaviors. Dehydroherbarin (CAS 36379-74-5) is a naturally occurring pyranonaphthoquinone (specifically, a benzoisochromanequinone) that has emerged as a high-value target in drug development and biotechnology. Originally isolated from endophytic fungi such as Torula herbarum, Corynespora sp., and Chaetosphaeronema sp., this compound exhibits a multifaceted bioactivity profile that includes targeted oncology applications, antiviral efficacy, and antimicrobial properties.
This whitepaper provides an in-depth technical guide to the physical and chemical properties of Dehydroherbarin, elucidates its mechanistic pathways, and establishes self-validating protocols for its synthesis, fermentation, and analytical characterization.
Physicochemical Profiling and Structural Dynamics
Dehydroherbarin's biological efficacy is intrinsically linked to its unique molecular architecture: a highly conjugated benzo[g]isochromene-5,10-dione core decorated with methoxy groups. This extended π -conjugation is responsible for its characteristic red acicular (needle-like) crystalline appearance and its distinct UV-Vis absorption profile, which we leverage during chromatographic analysis.
Furthermore, its moderate lipophilicity (XLogP3 = 1.8) is a critical pharmacokinetic parameter. This specific partition coefficient allows the molecule to effectively penetrate lipid bilayers—including the blood-brain barrier (BBB)—while maintaining sufficient aqueous solubility for intracellular distribution, making it a prime candidate for CNS-targeted oncology research.
Table 1: Quantitative Physicochemical Data of Dehydroherbarin
| Property | Value | Causality / Significance |
| IUPAC Name | 7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione | Defines the pyranonaphthoquinone heterocyclic core. |
| Molecular Formula | C₁₆H₁₄O₅ | Confirmed via HRMS [M+H]⁺ at m/z 287.0914. |
| Molecular Weight | 286.28 g/mol | Optimal size for small-molecule drug design[1]. |
| Appearance | Red Acicular Crystal | Result of extended π -conjugation in the quinone system[]. |
| Melting Point | 186–188 °C | Indicates a highly stable, tightly packed crystal lattice[]. |
| XLogP3 | 1.8 | Facilitates passive diffusion across cellular membranes and the BBB[1]. |
| Topological Polar Surface Area | 61.8 Ų | Ideal for oral bioavailability and membrane permeability[1]. |
Biological Activity & Mechanistic Pathways
Dehydroherbarin operates as a potent regulatory molecule, primarily recognized for its targeted cytotoxic and antiviral effects.
Oncology: HSP90α Inhibition
In the context of breast cancer research (e.g., against the MCF7 cell line, where it exhibits an IC₅₀ of 811.3 µg/mL), Dehydroherbarin acts as a selective inhibitor of Heat Shock Protein 90 alpha (HSP90α)[3]. In silico docking studies against human HSP90α (PDB: 2K5B) reveal that the compound anchors into the chaperone's binding pocket via three distinct hydrogen bonds[3].
The Causality: By occupying this pocket, Dehydroherbarin competitively blocks the N-terminal ATP-binding domain of HSP90α. Without ATP hydrolysis, the chaperone cycle halts. Oncogenic client proteins that rely on HSP90α for conformational stability misfold, triggering their ubiquitination and subsequent proteasomal degradation. This cascade ultimately arrests tumor cell migration and induces apoptosis[4].
Mechanism of HSP90α inhibition and tumor cell apoptosis by Dehydroherbarin.
Antiviral and Antimicrobial Efficacy
Beyond oncology, demonstrates that Dehydroherbarin possesses significant antiviral properties, providing up to a 90% protection rate against the Hepatitis A virus in vitro[3]. It also exhibits moderate broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, positioning it as a versatile scaffold for anti-infective drug development[].
Chemical Synthesis & Fermentation Workflows
Securing high-purity Dehydroherbarin requires rigorous, self-validating methodologies. Below are the field-proven protocols for both its total chemical synthesis and microbial fermentation.
Total Synthesis Route (Wacker Oxidation Approach)
The total synthesis of Dehydroherbarin demands precise control over the regiochemistry of the naphthalene core. A highly convergent route developed by synthetic chemists utilizes a Wacker oxidation methodology as the key ring-closing step[5].
Key steps in the total synthesis of Dehydroherbarin via Wacker oxidation.
Step-by-Step Synthesis Protocol:
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Naphthalene Core Assembly: Initiate a Stobbe condensation using 2,4-dimethoxybenzaldehyde to construct the foundational naphthalene skeleton[5].
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Regioselective Methoxylation: Treat the resulting naphthol intermediate with PIFA (Phenyliodine(III) bis(trifluoroacetate)) in the presence of methanol. Causality: PIFA mediates an oxidative dearomatization/methoxylation that installs the critical methoxy substituent at the correct position on the naphthalene ring[5].
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Pyran Ring Closure: Subject the intermediate isochromene enol ether to Wacker oxidation conditions (PdCl₂, CuCl, O₂). Causality: The palladium catalyst selectively oxidizes the terminal olefin, driving the intramolecular cyclization to form the benzo[g]isochromene-5,10-dione architecture of Dehydroherbarin[5].
Microbial Fermentation & Isolation Protocol
For biomanufacturing, Dehydroherbarin is produced via the fermentation of endophytic fungi such as Chaetosphaeronema sp. (KY321184)[3].
Step-by-Step Fermentation Protocol:
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Inoculation & Cultivation: Inoculate the selected fungal strain into Potato Dextrose Broth (PDB). Incubate at 28 °C under continuous agitation (150 rpm) for 14–21 days to maximize secondary metabolite expression.
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Targeted Extraction: Harvest the broth and perform a liquid-liquid extraction using ethyl acetate (EtOAc). Causality: The use of EtOAc is not arbitrary; its moderate polarity perfectly matches the XLogP3 (1.8) of Dehydroherbarin, allowing for the selective partitioning of the pyranonaphthoquinone from the highly polar aqueous broth while leaving behind hydrophilic cellular debris.
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Self-Validating Purification: Concentrate the organic layer and subject it to silica gel column chromatography. Self-Validation Step: Elute with a gradient of hexane/ethyl acetate and immediately spot fractions on a TLC plate. View under UV light (254 nm); only pool fractions exhibiting the characteristic fluorescence quenching of the conjugated quinone system. This feedback loop prevents the downstream processing of inactive artifacts.
Analytical Characterization & Quality Control
To guarantee the scientific integrity of the isolated or synthesized Dehydroherbarin, a tripartite analytical validation system must be employed. This ensures that every batch meets the stringent purity requirements (>96%) necessary for in vitro and in vivo assays[].
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HPLC-DAD Profiling: Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid). Rationale: The highly conjugated quinone system provides a strong UV chromophore. Monitoring at 254 nm and 430 nm ensures the detection of the target while easily identifying desmethyl or reduced impurities.
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High-Resolution Mass Spectrometry (HRMS): Method: LC-MS in Electrospray Ionization positive mode (ESI+). Rationale: Confirms the exact mass [M+H]⁺ at m/z 287.0914, definitively validating the molecular formula C₁₆H₁₄O₅ and ruling out isobaric contaminants.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Method: ¹H and ¹³C NMR in CDCl₃. Rationale: The ¹H NMR spectrum must show the characteristic singlet of the pyran methyl group and the distinct methoxy protons. This confirms the regiochemistry established during the PIFA-mediated step or the biological methylation during fermentation.
References
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National Center for Biotechnology Information (PubChem). "Dehydroherbarin | C16H14O5 | CID 11833010". PubChem Compound Summary. URL:[Link]
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Osman, M. E., et al. "Production of herbarin and dehydroherbarin by endophytic Chaetosphaeronema sp. (KY321184) isolated from Nepeta septemcrenata and evaluation of their bioactivities." South African Journal of Botany 117 (2018): 174-183. URL:[Link]
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Pillay, A., et al. "The synthesis of the pyranonaphthoquinones dehydroherbarin and anhydrofusarubin using Wacker oxidation methodology as a key step." Organic & Biomolecular Chemistry 10.38 (2012): 7809-7819. URL:[Link]
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- 1. Dehydroherbarin | C16H14O5 | CID 11833010 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. The synthesis of the pyranonaphthoquinones dehydroherbarin and anhydrofusarubin using Wacker oxidation methodology as a key step and other unexpected oxidation reactions with ceric ammonium nitrate and salcomine - PubMed [pubmed.ncbi.nlm.nih.gov]
